molecular formula C7H3F3NNaO2S B12856373 Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate

Cat. No.: B12856373
M. Wt: 245.16 g/mol
InChI Key: KJMAKXRTZMHYKI-LNKPDPKZSA-M
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Description

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds . The trifluorobutane moiety adds unique properties to the compound, making it valuable in different scientific and industrial applications.

Preparation Methods

The synthesis of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate typically involves the reaction of thiazole derivatives with trifluorobutane compounds under specific conditions. The reaction conditions often include the use of solvents like alcohol or ether and may require catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluorobutane moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .

Comparison with Similar Compounds

Similar compounds to Sodium 1-(1,3-thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dionate include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. Compared to these compounds, this compound has unique properties due to the presence of the trifluorobutane moiety, which may enhance its chemical stability and biological activity.

Properties

Molecular Formula

C7H3F3NNaO2S

Molecular Weight

245.16 g/mol

IUPAC Name

sodium;(Z)-4,4,4-trifluoro-3-oxo-1-(1,3-thiazol-2-yl)but-1-en-1-olate

InChI

InChI=1S/C7H4F3NO2S.Na/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6;/h1-3,12H;/q;+1/p-1/b4-3-;

InChI Key

KJMAKXRTZMHYKI-LNKPDPKZSA-M

Isomeric SMILES

C1=CSC(=N1)/C(=C/C(=O)C(F)(F)F)/[O-].[Na+]

Canonical SMILES

C1=CSC(=N1)C(=CC(=O)C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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